molecular formula C6H7N3O2 B2508241 3-Cyclopropyl-4-nitro-1H-pyrazole CAS No. 1249581-67-6

3-Cyclopropyl-4-nitro-1H-pyrazole

Cat. No.: B2508241
CAS No.: 1249581-67-6
M. Wt: 153.141
InChI Key: WRYNUOFZIOHDEB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with nitro-substituted alkenes or alkynes, followed by cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification through recrystallization, and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

    3-Cyclopropyl-4-nitro-1H-pyrazole: Unique due to its cyclopropyl and nitro substituents.

    3-Methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    3,5-Diamino-4-nitro-1H-pyrazole: Contains amino groups instead of a cyclopropyl group

Uniqueness: this compound stands out due to its specific substituents, which confer unique chemical and biological properties. The cyclopropyl group adds steric hindrance and influences the compound’s reactivity, while the nitro group provides sites for redox reactions .

Properties

IUPAC Name

5-cyclopropyl-4-nitro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-9(11)5-3-7-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNUOFZIOHDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249581-67-6
Record name 5-cyclopropyl-4-nitro-1H-pyrazole
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